4-{4-[4-(Morpholine-4-sulfonyl)phenoxy]benzenesulfonyl}morpholine
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Overview
Description
4-{4-[4-(Morpholine-4-sulfonyl)phenoxy]benzenesulfonyl}morpholine is a complex organic compound characterized by the presence of two morpholine rings and two sulfonyl groups attached to a central phenoxybenzene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(Morpholine-4-sulfonyl)phenoxy]benzenesulfonyl}morpholine typically involves multiple steps:
Formation of Intermediate Compounds: The initial step often involves the preparation of intermediate compounds such as 4-(morpholine-4-sulfonyl)phenol and 4-(morpholine-4-sulfonyl)phenyl chloride.
Coupling Reactions: These intermediates are then subjected to coupling reactions. For instance, 4-(morpholine-4-sulfonyl)phenol can be reacted with 4-(morpholine-4-sulfonyl)phenyl chloride in the presence of a base like triethylamine to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Sulfides: From reduction reactions.
Functionalized Aromatics: From substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic systems, enhancing the efficiency of various chemical reactions.
Polymer Science: It can be incorporated into polymer matrices to modify their properties, such as increasing thermal stability or altering mechanical strength.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: Its structure allows for potential interactions with proteins, which can be explored in drug design.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Diagnostic Agents: It can be used in the development of diagnostic agents due to its ability to bind selectively to certain biological targets.
Industry
Material Science: The compound can be used in the development of advanced materials with specific properties, such as high thermal resistance or unique optical characteristics.
Chemical Sensors: Its reactivity and binding properties make it suitable for use in chemical sensors.
Mechanism of Action
The mechanism by which 4-{4-[4-(Morpholine-4-sulfonyl)phenoxy]benzenesulfonyl}morpholine exerts its effects involves:
Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, through its sulfonyl and morpholine groups.
Pathways: It may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Morpholine-4-sulfonyl)phenol
- 4-(Morpholine-4-sulfonyl)phenyl chloride
- 4-(Morpholine-4-sulfonyl)aniline
Uniqueness
- Structural Complexity : The presence of two morpholine rings and two sulfonyl groups attached to a central phenoxybenzene structure makes it more complex than its analogs.
- Functional Versatility : Its ability to undergo various chemical reactions and interact with multiple biological targets highlights its versatility compared to simpler compounds.
This detailed overview provides a comprehensive understanding of 4-{4-[4-(Morpholine-4-sulfonyl)phenoxy]benzenesulfonyl}morpholine, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
4-[4-(4-morpholin-4-ylsulfonylphenoxy)phenyl]sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O7S2/c23-30(24,21-9-13-27-14-10-21)19-5-1-17(2-6-19)29-18-3-7-20(8-4-18)31(25,26)22-11-15-28-16-12-22/h1-8H,9-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVCXRNSPZXFGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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